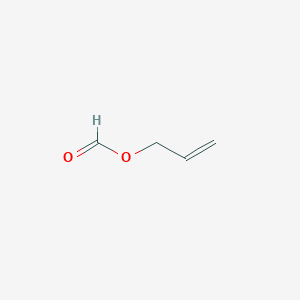

Allyl formate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-6-4-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHZHHSFKCANOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | ALLYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2364 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062016 | |

| Record name | Formic acid, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl formate appears as a colorless liquid. Soluble in water. Highly toxic by ingestion, inhalation and skin contact., Colorless liquid; [CAMEO] | |

| Record name | ALLYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2364 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1838-59-1 | |

| Record name | ALLYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2364 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9WY6Q0U9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of Allyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allyl formate (B1220265) (CAS No. 1838-59-1). The information herein is compiled for use in research, quality control, and drug development contexts, with a focus on quantitative data and standardized experimental methodologies.

Allyl Formate: An Overview

This compound (C₄H₆O₂) is an unsaturated ester recognized for its characteristic ethereal, fruity odor.[1][2] It presents as a clear, colorless liquid at standard conditions.[1][2][3][4] As a reactive chemical intermediate, a thorough understanding of its physical properties is critical for its safe handling, application in synthesis, and evaluation in various formulations.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources to provide a comparative overview.

| Property | Value | Units | Notes and Citations |

| Molecular Formula | C₄H₆O₂ | - | [1][2][5][6] |

| Molecular Weight | 86.09 | g/mol | [1][2][3][4][6] |

| Density | 0.922 | g/cm³ | at 20 °C[1][3][7] |

| Boiling Point | 83 - 85 | °C | at 760 mmHg[1][4] |

| 83.6 | °C | [3][6][7] | |

| Melting Point | -84.81 | °C | Estimated value[1][3] |

| 9 - 10 | °C | Literature value[5] | |

| Flash Point | 6.11 - 7 | °C | [1][3][4][5] |

| Refractive Index | 1.392 - 1.4009 | - | at 20 °C[1][3][5][8] |

| Vapor Pressure | 72.2 | mmHg | at 25 °C[3][4] |

| Solubility | Slightly soluble in water. Soluble in alcohols and oils. | - | [1][2][4] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., aluminum block heater with magnetic stirring)

-

Calibrated thermometer or temperature probe

-

Small magnetic stir bar

Procedure:

-

Add approximately 0.5 mL of the this compound sample into the small test tube along with a magnetic stir bar.

-

Invert a capillary tube (sealed end up) and place it inside the test tube, submerged in the liquid.

-

Place the assembly into the heating block and insert a thermometer so that the bulb is level with the top of the liquid, ensuring it does not touch the sides of the test tube.

-

Begin gentle stirring and heating. Observe the open end of the capillary tube.

-

A slow stream of bubbles will first emerge as trapped air expands. As the temperature approaches the boiling point, this will become a rapid and continuous stream of bubbles as the vapor pressure of the sample equals the atmospheric pressure.[9]

-

Once a continuous stream is observed, stop heating.

-

The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[9][10]

Determination of Density (Gravimetric Method)

This protocol uses a graduated cylinder and an electronic balance to determine density.[11]

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (readable to at least 0.001 g)

-

Thermometer

-

Pasteur pipette

Procedure:

-

Measure and record the mass of a clean, dry 100-mL graduated cylinder.[11]

-

Using a pipette, carefully transfer a known volume of this compound (e.g., 20-25 mL) into the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[11]

-

Measure and record the combined mass of the graduated cylinder and the this compound sample.[11]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the procedure at least twice more and calculate the average density to ensure precision.[11]

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard instrument for the rapid and accurate measurement of the refractive index of liquids.[12]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath circulator

-

Light source (typically integrated)

-

Dropper or pipette

-

Lint-free tissues and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer's light source and the water bath circulator set to a standard temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.

-

Open the prism assembly. Using a clean, lint-free tissue and solvent, carefully clean the surfaces of both the illuminating and refracting prisms. Allow the solvent to evaporate completely.

-

Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower (illuminating) prism.

-

Close the prism assembly firmly. The liquid sample should spread to form a thin, uniform layer.

-

Look through the eyepiece. Turn the coarse adjustment knob until the light field and dark field boundary comes into view.

-

If a colored fringe is visible at the boundary, turn the chromaticity adjustment (Amici prisms) until the boundary is sharp and achromatic (black and white).

-

Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the reticle.

-

Press the "read" button or look at the scale to obtain the refractive index value.

Determination of Solubility (Isothermal Shake-Flask Method)

This method determines solubility by establishing equilibrium between the solute and solvent at a constant temperature.[13][14]

Apparatus:

-

Multiple sealed flasks or vials

-

Orbital shaker with a temperature-controlled chamber

-

Analytical balance

-

Volumetric glassware

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC, HPLC)

Procedure:

-

Ensure both the this compound (solute) and the solvent (e.g., water, ethanol) are pure.[14]

-

To a series of flasks, add a measured volume of the solvent.

-

Add an excess amount of this compound to each flask. The presence of undissolved solute is necessary to ensure saturation.[14]

-

Seal the flasks and place them in the temperature-controlled shaker set to the desired temperature.

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, stop the agitation and allow the flasks to stand in the temperature bath for several hours to let undissolved material settle.

-

Carefully withdraw a sample from the clear supernatant of each flask. Separate the saturated solution from the undissolved solute immediately via centrifugation or filtration to prevent changes in concentration.[14]

-

Accurately dilute the saturated solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Physical Property Characterization

The logical workflow for the comprehensive characterization of a liquid chemical's physical properties is outlined below. This process ensures that measurements are performed on a well-defined sample and that data is collected systematically.

Caption: Workflow for characterizing the physical properties of a liquid chemical.

References

- 1. This compound | 1838-59-1 [chemicalbook.com]

- 2. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 1838-59-1 [thegoodscentscompany.com]

- 5. This compound | CAS#:1838-59-1 | Chemsrc [chemsrc.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. synerzine.com [synerzine.com]

- 8. guidechem.com [guidechem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Refractive index - Wikipedia [en.wikipedia.org]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Allyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of allyl formate (B1220265), a significant organic compound with applications in various chemical syntheses. This document outlines its chemical structure, formula, and key physicochemical properties. Furthermore, it details an experimental protocol for its synthesis and purification, along with modern analytical methods for its characterization.

Chemical Structure and Formula

Allyl formate, also known as 2-propenyl formate, is the ester of allyl alcohol and formic acid.[1] Its molecular structure consists of an allyl group attached to a formate group.

The presence of both an alkene and an ester functional group makes this compound a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 86.09 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.946 g/cm³ | [3] |

| Boiling Point | 83-85 °C at 760 mmHg | [4] |

| Melting Point | 9-10 °C | [5] |

| Flash Point | 6.11 °C (43.00 °F) TCC | [4] |

| Solubility | Soluble in water | [1][2] |

| Vapor Pressure | 72.2 mmHg at 25 °C | [2] |

| Refractive Index | 1.392 | [5] |

Table 2: Safety and Toxicity Data of this compound

| Data Point | Value | Reference(s) |

| Oral LD50 (Rat) | 124 mg/kg | [2][4] |

| Oral LD50 (Mouse) | 96 mg/kg | [4] |

| Inhalation LC50 (Rat) | 980 mg/m³ | [1][4] |

| Inhalation LC50 (Mouse) | 610 mg/m³ | [4] |

| Hazard Statements | Highly flammable liquid and vapor. Toxic if swallowed. Harmful in contact with skin. Causes severe skin burns and eye damage. Fatal if inhaled. May cause respiratory irritation. | [6] |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. | [6] |

Experimental Protocols

The following section details a common method for the synthesis and purification of this compound. This procedure is adapted from established methods for the preparation of allyl alcohol, where this compound is a key intermediate.[7][8]

Synthesis of this compound via Esterification

This method involves the direct esterification of allyl alcohol with formic acid.

Materials:

-

Allyl alcohol

-

Formic acid (85%)

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, a mixture of glycerol (B35011) and formic acid can be heated to produce a crude mixture containing allyl alcohol and this compound.[9][10]

-

Alternatively, for a more direct synthesis, allyl alcohol and a molar excess of formic acid are refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials and byproducts. The following purification steps are recommended.[5]

Procedure:

-

The crude reaction mixture is transferred to a separatory funnel.

-

The mixture is washed several times with small volumes of water to remove excess formic acid and any unreacted allyl alcohol.[5]

-

The organic layer, which is the crude this compound, is separated.

-

The crude ester is dried over anhydrous calcium chloride.[5]

-

The dried this compound is then purified by fractional distillation. The fraction boiling at 82-83 °C is collected as pure this compound.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show the retention time of this compound, and the mass spectrum will provide its fragmentation pattern, which can be compared with a reference spectrum for confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms in the molecule.[1][2]

Logical Relationships of this compound Properties

The following diagram illustrates the key properties and relationships of this compound.

Caption: Key Properties and Relationships of this compound.

References

- 1. This compound(1838-59-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Allyl Alcohol - [www.rhodium.ws] [erowid.org]

- 4. Sciencemadness Discussion Board - Allyl alcohol in 70% yield - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Allyl Alcohol [designer-drug.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of C4H6O2

Abstract

The molecular formula C4H6O2 represents a diverse array of structural isomers, each with unique chemical and physical properties. This guide provides a comprehensive overview of the principal isomers, focusing on their International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This document categorizes the isomers by functional group, including carboxylic acids, esters, ketones, and cyclic ethers. For each key isomer, we present relevant physicochemical data, detailed experimental protocols for identification, and logical diagrams to illustrate structural relationships and characterization workflows. This technical paper serves as a vital resource for professionals in research and drug development requiring a deep understanding of C4H6O2 isomers.

Introduction to Isomerism of C4H6O2

The molecular formula C4H6O2 has a degree of unsaturation of two. This indicates the presence of two double bonds, one triple bond, two rings, or a combination of a ring and a double bond. This structural diversity gives rise to a multitude of isomers with varied functional groups, including but not limited to carboxylic acids, esters, lactones (cyclic esters), ketones, aldehydes, and cyclic ethers.[1] Understanding the precise IUPAC name of a given isomer is critical for unambiguous communication in scientific and industrial contexts.

This guide will focus on the most common and significant isomers, providing the necessary data and methodologies for their identification and differentiation.

Major Isomer Classes and IUPAC Nomenclature

The isomers of C4H6O2 can be broadly classified into the following major groups based on their functional groups.

Carboxylic Acids

Carboxylic acid isomers of C4H6O2 contain a carboxyl group (-COOH) and a carbon-carbon double bond or a ring structure.

-

Butenoic Acids : These are unsaturated carboxylic acids with a four-carbon chain.

-

But-2-enoic acid : Exists as two geometric isomers, cis (isocrotonic acid) and trans (crotonic acid).[2][3] The IUPAC name for the trans isomer is (2E)-but-2-enoic acid .[2]

-

But-3-enoic acid : The double bond is at the end of the chain.[4] The IUPAC name is but-3-enoic acid .

-

2-Methylpropenoic acid : Also known as methacrylic acid. The IUPAC name is 2-methylprop-2-enoic acid .

-

-

Cyclic Carboxylic Acid :

-

Cyclopropanecarboxylic acid : A cyclopropane (B1198618) ring is attached to the carboxyl group.[5][6] The IUPAC name is cyclopropanecarboxylic acid .[6]

-

Esters

Ester isomers of C4H6O2 contain an ester functional group (-COO-).

-

Methyl propenoate (Methyl acrylate) : The methyl ester of propenoic acid.[7][8] Its IUPAC name is methyl prop-2-enoate .[9][10]

-

Vinyl acetate : The ester of acetic acid and vinyl alcohol.[11] Its IUPAC name is ethenyl acetate .[12]

-

Ethyl ethynoate : The ethyl ester of ethynoic acid.

-

Propyl formate : The propyl ester of formic acid.

Lactones (Cyclic Esters)

-

γ-Butyrolactone (GBL) : A five-membered cyclic ester.[13][14] Its IUPAC name is oxolan-2-one .[15]

-

β-Butyrolactone : A four-membered cyclic ester.

Ketones and Aldehydes

These isomers contain a carbonyl group (C=O).

-

Butanedione (Diacetyl) : Contains two ketone functional groups. Its IUPAC name is butane-2,3-dione .

-

Succinaldehyde : Contains two aldehyde functional groups.[11] Its IUPAC name is butanedial .

-

Formyl acetone : Contains both a ketone and an aldehyde group.

Cyclic Ethers

-

1,4-Dioxane : A six-membered ring containing two ether linkages.[16][17] It is a heterocyclic organic compound.[17]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for prominent C4H6O2 isomers, facilitating easy comparison.

| IUPAC Name | Common Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| (2E)-but-2-enoic acid | Crotonic acid | 107-93-7 | 86.09 | 180-181[18] | 70-72[18] | 1.027[18] |

| Cyclopropanecarboxylic acid | - | 1759-53-1 | 86.09[19] | 182-184 | 17-19 | 1.086 |

| Methyl prop-2-enoate | Methyl acrylate (B77674) | 96-33-3 | 86.09[20] | ~80[20] | ~ -75[20] | 0.956[20] |

| Ethenyl acetate | Vinyl acetate | 108-05-4 | 86.09 | 72.7 | -93.2 | 0.932 |

| Oxolan-2-one | γ-Butyrolactone (GBL) | 96-48-0 | 86.09[15] | 204[21] | -44 | 1.12[21] |

| Butane-2,3-dione | Diacetyl | 431-03-8 | 86.09 | 88 | -2.4 | 0.983 |

| 1,4-Dioxane | Dioxane | 123-91-1 | 88.11 | 101.1[17] | 11.8[17] | 1.033[17] |

Experimental Protocols for Isomer Identification

Distinguishing between isomers of C4H6O2 requires a combination of spectroscopic and chemical methods.

Infrared (IR) Spectroscopy

Objective: To identify the primary functional groups present in an unknown C4H6O2 isomer.

Methodology:

-

Prepare a sample of the unknown compound. For liquids, a thin film between two salt plates (e.g., NaCl) is suitable. For solids, prepare a KBr pellet or a mull.

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

Expected Results:

-

Carboxylic Acids (e.g., Crotonic acid): A very broad O-H stretch from ~3300-2500 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹. A C=C stretch will appear around 1650 cm⁻¹.

-

Esters (e.g., Methyl acrylate): A strong C=O stretch at ~1730 cm⁻¹. Absence of the broad O-H band. A C=C stretch will be present for unsaturated esters.

-

Lactones (e.g., γ-Butyrolactone): A C=O stretch at a higher frequency than acyclic esters, typically ~1770 cm⁻¹ due to ring strain.

-

Diketones (e.g., Butanedione): A C=O stretch around 1715 cm⁻¹.

-

Cyclic Ethers (e.g., 1,4-Dioxane): Absence of a C=O band. A characteristic C-O-C stretch will be present in the fingerprint region (~1100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the isomer, including connectivity and stereochemistry.

Methodology:

-

Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including integration, chemical shift referencing, and coupling constant analysis.

Expected Results:

-

¹H NMR:

-

Crotonic acid ((2E)-but-2-enoic acid): Will show a doublet for the methyl group, two vinyl protons with a large coupling constant (~15 Hz) indicative of a trans relationship, and a broad singlet for the carboxylic acid proton.

-

Methyl acrylate (methyl prop-2-enoate): Will display three vinyl protons with complex splitting patterns and a sharp singlet for the methyl ester group (~3.7 ppm).

-

γ-Butyrolactone (oxolan-2-one): Will show three distinct multiplets for the three methylene (B1212753) groups in the ring.

-

1,4-Dioxane: Due to conformational flexibility, all eight protons appear as a single sharp singlet in the ¹H NMR spectrum.[17]

-

-

¹³C NMR: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shifts will confirm the functional groups (e.g., C=O of an ester vs. a ketone, sp² carbons of an alkene).

Chemical Tests

Objective: To provide rapid qualitative confirmation of specific functional groups.

Methodology:

-

Sodium Bicarbonate Test (for Carboxylic Acids): Add a small amount of the sample to a 5% aqueous solution of sodium bicarbonate. Effervescence (CO₂ gas) indicates the presence of a carboxylic acid.

-

2,4-Dinitrophenylhydrazine (2,4-DNP) Test (for Ketones/Aldehydes): Add the sample to a solution of 2,4-DNP. The formation of a yellow, orange, or red precipitate indicates the presence of a ketone or aldehyde.

-

Tollens' Test (to differentiate Aldehydes from Ketones): Add the sample to Tollens' reagent and warm gently. The formation of a silver mirror indicates an aldehyde. Ketones generally give a negative result.[22]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the analysis of C4H6O2 isomers.

Caption: Classification of major C4H6O2 isomer families.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Crotonic acid - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 2-Butenoic acid (FDB003282) - FooDB [foodb.ca]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl acrylate | 96-33-3 [chemicalbook.com]

- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 9. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Propenoic acid, methyl ester [webbook.nist.gov]

- 11. C4H6O2_Molecular formula [molbase.com]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. gokemi.com [gokemi.com]

- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 15. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 17. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 18. chembk.com [chembk.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. jamorin.com [jamorin.com]

- 21. greenchemindustries.com [greenchemindustries.com]

- 22. Ketone - Wikipedia [en.wikipedia.org]

Allyl Formate (CAS No. 1838-59-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl formate (B1220265) (C₄H₆O₂, CAS No. 1838-59-1) is a colorless, volatile liquid with a characteristic fruity odor.[1] As an unsaturated ester, it serves as a valuable intermediate in organic synthesis and finds applications in the flavor and fragrance industries.[1] However, its high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical and biological properties. This technical guide provides an in-depth overview of allyl formate, encompassing its physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and toxicological profile, with a particular focus on its metabolic activation. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a highly flammable liquid that is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2] It is characterized by its dual functionality, combining an allyl group and a formate ester, which dictates its chemical reactivity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1838-59-1 | [1][2][3] |

| Molecular Formula | C₄H₆O₂ | [1][4] |

| Molecular Weight | 86.09 g/mol | [1][4] |

| Appearance | Colorless, clear liquid | [1][2][3] |

| Odor | Fruity, ethereal | [1][2] |

| Boiling Point | 82-85 °C | [2][5] |

| Melting Point | -84.81 °C (estimate) to 9-10 °C | [2][4] |

| Density | ~0.922 - 0.946 g/cm³ at 20 °C | [2][6] |

| Flash Point | -15 to 7 °C | [2][5] |

| Water Solubility | Slightly soluble/Soluble | [2][3] |

| Vapor Pressure | 72.2 mmHg at 25 °C | [3] |

| Refractive Index | ~1.392 - 1.4009 | [2][4] |

| LogP | 0.60 - 0.8 | [3][4] |

Synthesis and Purification

Synthesis

The most common method for synthesizing this compound is the direct Fischer esterification of allyl alcohol with formic acid.[1] This reaction is typically performed under reflux conditions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures describing the synthesis of allyl alcohol, where this compound is a key intermediate or co-product.[7][8]

Materials:

-

Allyl alcohol

-

Formic acid (85-90%)

-

Anhydrous calcium chloride or anhydrous potassium carbonate

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of allyl alcohol and formic acid.

-

Gently heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.[1]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess formic acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride.[7]

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 82-85 °C.[7]

Purification Workflow

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Available spectral data indicates characteristic peaks for the allyl and formate protons. | [9] |

| ¹³C NMR | Spectral data is available for this compound. | [9] |

| IR Spectroscopy | Infrared spectral data is available. | [10] |

| Mass Spectrometry | Mass spectral data is available, with a molecular ion peak corresponding to its molecular weight. | [9][11] |

Reactivity and Chemical Behavior

This compound's reactivity is governed by its ester and allyl functional groups.[1]

-

Hydrolysis: It can be hydrolyzed back to allyl alcohol and formic acid, a reaction that is catalyzed by acids or bases.[1]

-

Transesterification: It can undergo transesterification with other alcohols in the presence of a catalyst.[1]

-

Reactivity with Acids and Oxidizers: As an ester, it reacts with acids, sometimes exothermically.[2][12] Strong oxidizing acids can cause vigorous, potentially ignitable reactions.[2][12]

-

Flammability: It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[2][5][12]

Toxicology and Safety

This compound is highly toxic by ingestion, inhalation, and skin absorption.[2][3][12] Occupational exposure can lead to irritation of the upper respiratory tract.[2] It is reported to cause liver and kidney damage in animals.[2][13]

Table 3: Toxicity Data for this compound

| Toxicity Metric | Value | Species | Route | Reference(s) |

| LD₅₀ | 96 mg/kg | Mouse | Oral | [3] |

| LD₅₀ | 124 mg/kg | Rat | Oral | [3][14] |

| LC₅₀ | 610 mg/m³ | Mouse | Inhalation | [2] |

| ATE (Dermal) | 1100 mg/kg body weight | - | Dermal | [14] |

| ATE (Vapors) | 0.05 mg/l/4h | - | Inhalation | [14] |

Metabolic Pathway and Hepatotoxicity

The hepatotoxicity of this compound is a result of its metabolic activation.[2][15] It is first hydrolyzed by non-specific esterases to allyl alcohol.[2][15] Subsequently, alcohol dehydrogenase oxidizes allyl alcohol to the highly reactive and cytotoxic metabolite, acrolein.[2][15] Acrolein depletes glutathione (B108866) (GSH) and binds to essential cellular macromolecules, leading to cellular damage and hepatotoxicity.[2][15]

Applications

Despite its toxicity, this compound has several industrial applications:

-

Flavoring and Fragrance Agent: It is used for its fruity aroma in some food products and fragrances.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1]

-

Solvent: It has been used as a solvent in various applications, including lacquers, paints, and cleaners.[2][13]

Handling and Safety Precautions

Given its high flammability and toxicity, strict safety measures are required when handling this compound.

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

In case of a spill, absorb with an inert material and dispose of as hazardous waste.[5]

Conclusion

This compound is a versatile chemical with important applications in synthesis and industry. However, its significant health hazards, particularly its hepatotoxicity resulting from metabolic activation to acrolein, demand a high level of caution and adherence to safety protocols. A thorough understanding of its properties, reactivity, and toxicological profile, as outlined in this guide, is essential for its safe and effective use in a research and development setting. Professionals working with this compound should be well-versed in its characteristics to mitigate risks and leverage its synthetic utility responsibly.

References

- 1. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]

- 2. This compound(1838-59-1) IR Spectrum [chemicalbook.com]

- 3. This compound(1838-59-1) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Allyl Alcohol [designer-drug.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound, 1838-59-1 [thegoodscentscompany.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. youtube.com [youtube.com]

- 10. Formic acid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the Physical Properties of Allyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of allyl formate (B1220265) (CAS No: 1838-59-1). The document details these key physical properties, outlines the experimental methodologies for their determination, and presents logical workflows relevant to these measurements.

Physical Properties of Allyl Formate

This compound is a colorless liquid that is soluble in water.[1][2][3] It is recognized for its high flammability and toxicity upon ingestion, inhalation, or skin contact.[1][2][3] The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Boiling Point | 83.6 °C at 760 mmHg | [1][4][5] |

| 83.00 to 85.00 °C at 760.00 mm Hg | [6] | |

| 84.5 ± 9.0 °C at 760 mmHg | [7] | |

| 84.5 °C at 760mmHg | [8] | |

| Approximately 130 °C | [9] | |

| Melting Point | -84.81 °C (estimate) | [1][8] |

| 9-10 °C (literature) | [7] | |

| Molecular Weight | 86.09 g/mol | [1][3][9] |

| Density | 0.922 g/cm³ | [1][8] |

| About 0.92 g/cm³ at 20 °C | [9] | |

| Flash Point | 7 °C | [1] |

| 43.00 °F (6.11 °C) TCC | [6] | |

| 6.5 ± 9.3 °C | [7] | |

| 6.5 °C | [8] | |

| Vapor Pressure | 72.2 mmHg at 25°C | [1][8] |

| 72.194000 mmHg @ 25.00 °C (est) | [6] |

Note: Discrepancies in reported values may arise from different experimental conditions or measurement techniques.

Experimental Protocols for Determination of Physical Properties

The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[10][11]

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small amount of the substance.[12]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed into a small test tube (Durham tube).[12] A capillary tube, sealed at one end, is then inverted and placed into the liquid.[12][13]

-

Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then secured in a Thiele tube containing a high-boiling point oil (such as mineral oil), making sure the rubber band holding the tube is not submerged in the oil.[13]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner.[12][13] This design promotes the circulation of the oil, ensuring uniform heating.[13]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[12] Heating is continued until the bubbling is vigorous.[12]

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

For crystalline solids, the melting point is a key indicator of purity.[10][14] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[10][14][15]

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end.[10][14] The tube is tapped gently to pack the sample into the bottom, to a height of about 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with oil, adjacent to a thermometer.[14]

-

Heating: The apparatus is heated, and for an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[11]

-

Accurate Determination: A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.[11][14]

-

Melting Point Range: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]

Visualized Workflows and Logical Relationships

To further elucidate the experimental processes and underlying principles, the following diagrams are provided.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Caption: General Workflow for Melting Point Determination.

Caption: Effect of Impurities on the Melting Point of a Solid.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 1838-59-1 [chemicalbook.com]

- 3. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synerzine.com [synerzine.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound, 1838-59-1 [thegoodscentscompany.com]

- 7. This compound | CAS#:1838-59-1 | Chemsrc [chemsrc.com]

- 8. guidechem.com [guidechem.com]

- 9. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

An In-depth Technical Guide to the Solubility of Allyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl formate (B1220265) in water and various organic solvents. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety protocols. This document presents quantitative data in a structured format, details established experimental methodologies for solubility determination, and includes a visualization of the experimental workflow.

Core Topic: Allyl Formate Solubility in Water and Organic Solvents

This compound (C₄H₆O₂) is a colorless liquid with a pungent odor. As an ester of formic acid and allyl alcohol, its solubility is a critical parameter in various applications, including as a solvent and in chemical synthesis. Understanding its behavior in different solvent systems is essential for its effective and safe use.

Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Type of Data | Source(s) |

| Water | 25 | 33.94 | Estimated | [1] |

Note: Qualitative descriptions of this compound's water solubility vary, with some sources describing it as "soluble"[2] and others as "slightly soluble"[3]. The provided quantitative value is an estimate and should be used with this consideration.

Table 2: Qualitative Solubility and Miscibility of this compound in Organic Solvents

| Solvent | Qualitative Solubility / Miscibility | Rationale / Supporting Data |

| Alcohols (e.g., Ethanol (B145695), Methanol) | Soluble / Miscible | This compound is reported to be "soluble in alcohol"[1][3]. Structurally similar short-chain esters, such as methyl formate and ethyl formate, are miscible with ethanol and methanol[4][5]. |

| Ether (e.g., Diethyl Ether) | Soluble / Miscible | Allyl alcohol is miscible with diethyl ether[6]. Short-chain esters like methyl formate are also soluble in diethyl ether[4]. |

| Acetone | Soluble / Miscible | Methyl formate, a similar ester, is miscible with acetone[4]. |

| Oils | Soluble | Stated to be "soluble in...oils"[3]. |

Experimental Protocols

The determination of a substance's solubility is a fundamental experimental procedure. The following protocols are based on the internationally recognized OECD Guideline 105 for the Testing of Chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.[7][8][9] This method can be adapted for both aqueous and organic solvents.

Objective:

To determine the saturation mass concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent (e.g., distilled or deionized water, or high-purity organic solvent)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and filters (if necessary for phase separation)

-

Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

Methodology:

-

Preliminary Test:

-

To estimate the approximate solubility, add a known volume of the solvent to a flask.

-

Incrementally add small, measured amounts of this compound, agitating after each addition, until a persistent second phase (undissolved this compound) is observed. This provides a rough estimate for the main experiment.

-

-

Preparation of Saturated Solutions (Main Experiment):

-

Prepare at least three flasks.

-

To each flask, add a measured volume of the solvent.

-

Add an excess amount of this compound to each flask (e.g., 2-3 times the estimated solubility).

-

Stopper the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 20 ± 0.5 °C).[8]

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A common approach involves two stages:

-

A preliminary equilibration period (e.g., 24 hours).

-

A second equilibration period (e.g., another 24 hours) with intermittent vigorous shaking.

-

-

The time required for equilibration should be determined, for instance, by taking measurements at 24, 48, and 72 hours to ensure the concentration has plateaued.[10]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand in the constant temperature bath to permit the separation of the two phases.

-

If necessary, centrifugation at the experimental temperature can be used to achieve a clear separation.[11]

-

Carefully sample the solvent phase for analysis, ensuring no part of the undissolved this compound phase is included.

-

-

Analysis:

-

Determine the concentration of this compound in the sampled solvent using a validated analytical method, such as GC-FID.

-

Prepare a calibration curve using standards of known this compound concentrations in the same solvent.

-

Calculate the mean solubility from the replicate flasks.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the flask method as described in the OECD 105 guideline.

Caption: Workflow for determining this compound solubility via the flask method.

References

- 1. This compound, 1838-59-1 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1838-59-1 [chemicalbook.com]

- 4. Methyl formate - Sciencemadness Wiki [sciencemadness.org]

- 5. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. filab.fr [filab.fr]

Spectroscopic Analysis of Allyl Formate: A Technical Guide to ¹H and ¹³C NMR Data

An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of allyl formate (B1220265). This document provides a comprehensive overview of its ¹H and ¹³C NMR spectra, detailed experimental protocols, and visual aids to facilitate understanding of its structural features.

Allyl formate (prop-2-enyl formate) is a fundamental organic ester with applications as a solvent and in chemical synthesis.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation in various research and development settings. This guide presents the detailed ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), to serve as a key reference for professionals in the chemical sciences.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits five distinct signals, corresponding to the different proton environments within the molecule. The spectrum is characterized by the downfield singlet of the formyl proton and a complex set of signals in the olefinic and allylic regions due to intricate spin-spin coupling. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: ¹H NMR Data for this compound in CDCl₃ [2]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-a | 8.09 | Singlet (s) | N/A |

| H-b | 5.93 | Doublet of doublets of triplets (ddt) | Jbc(trans) = 17.2 Hz, Jbc(cis) = 10.4 Hz, Jbd = 5.5 Hz |

| H-c (trans) | 5.37 | Doublet of triplets (dt) | Jcb(trans) = 17.2 Hz, Jcd(gem) ≈ Jcd' ≈ 1.5 Hz |

| H-c' (cis) | 5.28 | Doublet of triplets (dt) | Jc'b(cis) = 10.4 Hz, Jc'd(gem) ≈ Jc'd' ≈ 1.5 Hz |

| H-d | 4.67 | Doublet of triplets (dt) | Jdb = 5.5 Hz, Jdc ≈ Jdc' ≈ 1.5 Hz |

| Note: Coupling constants are typical values for allylic systems and are provided for interpretation. Precise values may vary slightly based on experimental conditions. |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the formate group is significantly deshielded, appearing at the lowest field.

Table 2: ¹³C NMR Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) |

| C1 (C=O) | 160.8 |

| C2 (-CH=) | 131.9 |

| C3 (=CH₂) | 118.9 |

| C4 (-O-CH₂-) | 65.4 |

| Note: Data is referenced from standard spectral databases for organic compounds. |

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The data presented herein were obtained following standard protocols for small molecule analysis.

1. Sample Preparation:

-

Analyte: Approximately 10-20 mg of this compound was used for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[3]

-

Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

NMR Tube: The solution was transferred to a 5 mm high-quality NMR tube, ensuring a sample height of at least 4-5 cm.[3] The exterior of the tube was cleaned to remove any contaminants before insertion into the spectrometer.

2. NMR Data Acquisition:

-

Instrument: Spectra were recorded on a standard NMR spectrometer, such as a 400 or 500 MHz instrument.

-

Locking and Shimming: The spectrometer's field frequency was locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. Automated or manual shimming procedures were then performed to optimize the magnetic field homogeneity and enhance spectral resolution.[3]

-

¹H NMR Parameters: A standard single-pulse experiment was utilized with a 90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans were accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A standard proton-decoupled pulse sequence (e.g., zgig) was used. A wider spectral width of about 220 ppm was employed, with an acquisition time of approximately 1 second and a relaxation delay of 2 seconds. A higher number of scans (e.g., 512 or more) was necessary to obtain adequate signal intensity due to the low natural abundance of the ¹³C isotope.

Mandatory Visualizations

To further clarify the structural information derived from the NMR data, the following diagrams have been generated using the Graphviz DOT language.

Caption: Molecular structure of this compound with atom labeling.

Caption: ¹H-¹H coupling relationships in this compound.

Caption: Standard workflow for an NMR spectroscopy experiment.

References

In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of Allyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the elucidation of molecular structures and the identification of functional groups within a sample. This guide provides a comprehensive analysis of the infrared spectrum of allyl formate (B1220265), a colorless liquid with the chemical formula C₄H₆O₂.[1] Understanding the vibrational characteristics of allyl formate is crucial for quality control, reaction monitoring, and compound identification in various research and development settings, including the pharmaceutical industry. This document outlines the key spectral features of this compound, provides a detailed experimental protocol for obtaining its IR spectrum, and presents this data in a clear, accessible format.

Molecular Structure of this compound

This compound is the ester of formic acid and allyl alcohol. Its structure contains two key functional groups that give rise to characteristic absorption bands in the IR spectrum: a carbonyl group (C=O) and a vinyl group (C=C), in addition to C-O and C-H bonds.

Experimental Protocol: Acquiring the IR Spectrum of Liquid Samples

A standard and effective method for obtaining the IR spectrum of a liquid sample like this compound is the neat liquid film technique.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Clean, dry salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

-

Sample of this compound

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.

-

Background Spectrum: Record a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Preparation:

-

Place one to two drops of the neat this compound liquid onto the center of one salt plate using a clean Pasteur pipette.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

-

-

Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum, typically plotted as transmittance (%) versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic absorption bands of this compound.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates and clean them thoroughly with a Kimwipe lightly moistened with acetone. Store the clean, dry plates in a desiccator to prevent fogging.

-

Data Presentation: Infrared Spectrum of this compound

The following table summarizes the significant vibrational frequencies observed in the infrared spectrum of this compound, obtained as a liquid film.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |

| 3127.73 | 74.33 | =C-H Stretch (vinyl) |

| 3090.35 | 73.04 | =C-H Stretch (vinyl) |

| 2991.95 | 71.93 | C-H Stretch (formyl) |

| 2932.22 | 64.95 | C-H Stretch (allylic CH₂) |

| 1726.86 | 5.37 | C=O Stretch (ester carbonyl) |

| 1648.81 | 67.89 | C=C Stretch (vinyl) |

| 1422.21 | 63.80 | CH₂ Scissoring |

| 1386.53 | 59.10 | C-H Bend (formyl) |

| 1156.03 | 11.21 | C-O Stretch (ester) |

| 989.33 | 36.31 | =C-H Bend (out-of-plane) |

| 937.17 | 31.95 | =C-H Bend (out-of-plane) |

Data obtained from the Spectral Database for Organic Compounds (SDBS), SDBS No. 1520.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups.

-

C-H Stretching Region (3200-2800 cm⁻¹): The peaks observed at 3127.73 cm⁻¹ and 3090.35 cm⁻¹ are characteristic of the C-H stretching vibrations of the vinyl (=C-H) group. The peak at 2991.95 cm⁻¹ is attributed to the C-H stretch of the formyl proton, and the absorption at 2932.22 cm⁻¹ corresponds to the stretching of the allylic C-H bonds in the CH₂ group.

-

Carbonyl (C=O) Stretching Region (1750-1700 cm⁻¹): A very strong and sharp absorption band is observed at 1726.86 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The position of this band is typical for an aliphatic ester.

-

Carbon-Carbon Double Bond (C=C) Stretching Region (1680-1620 cm⁻¹): The peak at 1648.81 cm⁻¹ is assigned to the stretching vibration of the carbon-carbon double bond in the allyl group.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.

-

The bands at 1422.21 cm⁻¹ and 1386.53 cm⁻¹ are likely due to CH₂ scissoring and the in-plane bending of the formyl C-H bond, respectively.

-

A strong absorption at 1156.03 cm⁻¹ is characteristic of the C-O single bond stretching vibration of the ester group.

-

The prominent peaks at 989.33 cm⁻¹ and 937.17 cm⁻¹ are attributed to the out-of-plane bending vibrations of the vinyl C-H bonds.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in IR spectrum analysis.

Caption: Experimental workflow for IR spectrum acquisition and analysis.

Caption: Correlation of functional groups in this compound to their IR frequencies.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Allyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of allyl formate (B1220265) (C₄H₆O₂). Aimed at professionals in research and drug development, this document outlines the primary fragmentation pathways, presents quantitative data on major fragment ions, and provides a detailed experimental protocol for spectral acquisition. Through the use of Graphviz diagrams and structured data tables, this guide serves as a comprehensive resource for understanding the mass spectral behavior of this volatile ester.

Introduction

Allyl formate, the ester of formic acid and allyl alcohol, is a colorless liquid with applications in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a unique "fingerprint" of a molecule's structure.[1] This guide will elucidate the characteristic fragmentation patterns of this compound, offering insights into the stability of the resulting ions and the underlying chemical principles.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides a quantitative basis for spectral interpretation and library matching. The major ions and their relative intensities are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 57 | 100 | [C₃H₅O]⁺ |

| 39 | 50.9 | [C₃H₃]⁺ |

| 29 | 32.5 | [CHO]⁺ |

| 58 | 26.1 | [C₂H₂O₂]⁺• |

| 41 | 22.9 | [C₃H₅]⁺ |

Data sourced from PubChem and NIST spectral databases.[2]

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 86) proceeds through several competing pathways, governed by the principles of ion stability. The most prominent fragmentation routes are detailed below.

Formation of the Base Peak (m/z 57)

The most abundant fragment ion in the spectrum is observed at m/z 57. This is attributed to the loss of an ethyne (B1235809) radical (•C₂H) from the molecular ion, a process that can be rationalized through alpha-cleavage adjacent to the carbonyl group, followed by rearrangement. The resulting C₃H₅O⁺ ion is likely a resonance-stabilized acylium ion.

Allylic Cleavage and Formation of m/z 41

The presence of a double bond makes the allylic C-O bond susceptible to cleavage. This results in the formation of the stable allyl cation ([C₃H₅]⁺) at m/z 41 and a formate radical.[3][4]

Formation of the Formyl Cation (m/z 29)

Cleavage of the ester bond can also lead to the formation of the formyl cation ([CHO]⁺) at m/z 29 and an allyloxy radical.

McLafferty-type Rearrangement and Formation of m/z 58

A rearrangement involving the transfer of a hydrogen atom from the allyl group to the carbonyl oxygen can lead to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 58.

Formation of the Propargyl Cation (m/z 39)

The ion at m/z 39 is likely the propargyl cation ([C₃H₃]⁺), which can be formed through the loss of a hydrogen molecule from the allyl cation (m/z 41) or through more complex rearrangements and subsequent fragmentation.

Visualizing the Fragmentation Pathways

The proposed fragmentation pathways are illustrated below using Graphviz diagrams to provide a clear visual representation of the bond cleavages and rearrangements.

References

An In-depth Technical Guide to the Synthesis of Allyl Formate from Glycerol and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl formate (B1220265) from the renewable feedstock glycerol (B35011) and formic acid. This process, a subject of increasing interest in green chemistry, offers a pathway to a valuable chemical intermediate from a byproduct of biodiesel production. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to inform laboratory and developmental work.

Introduction

The conversion of glycerol, a readily available and inexpensive triol, into value-added chemicals is a critical area of research for enhancing the economic viability of the biofuel industry and developing sustainable chemical processes. One such conversion is the reaction of glycerol with formic acid to produce allyl alcohol and its corresponding ester, allyl formate. While much of the literature focuses on optimizing allyl alcohol production, this compound is often a significant byproduct, the formation of which can be favored under specific reaction conditions. This compound serves as a useful monomer and an intermediate in organic synthesis. This guide focuses on the core principles and practical methodologies for synthesizing this compound from these precursors.

Reaction Mechanism and Signaling Pathway

The reaction of glycerol with formic acid to yield this compound is a multi-step process. Initially, glycerol is esterified with formic acid to form various glyceryl formate intermediates. These intermediates then undergo a concerted deoxydehydration and decarboxylation sequence to yield allyl alcohol. Finally, the in situ generated allyl alcohol can be esterified by excess formic acid to produce the desired this compound.

The key steps are:

-

Esterification of Glycerol: Glycerol reacts with formic acid to form mono-, di-, and triformins (glyceryl formates).

-

Deoxydehydration to Allyl Alcohol: At elevated temperatures, glyceryl formates decompose, eliminating water and carbon dioxide to form allyl alcohol.

-

Esterification to this compound: Allyl alcohol reacts with formic acid in an equilibrium reaction to yield this compound and water.

Higher reaction temperatures and an excess of formic acid tend to favor the formation of this compound.[1]

Caption: Figure 1: Reaction Pathway for this compound Synthesis.

Influence of Experimental Parameters

The selective synthesis of this compound over allyl alcohol is highly dependent on the reaction conditions. Understanding these parameters is crucial for optimizing the yield of the desired product.

-

Temperature: This is a critical factor. While the formation of allyl alcohol from glycerol and formic acid typically occurs in the range of 220-240°C, increasing the temperature above 240°C has been shown to significantly increase the production of this compound.[1] One patent suggests that reaction temperatures exceeding 260°C lead to a significant amount of the this compound byproduct.

-

Molar Ratio of Reactants: An excess of formic acid can shift the equilibrium towards the formation of this compound from the intermediate allyl alcohol, in accordance with Le Chatelier's principle for the esterification reaction.

-

Heating Rate: A slower heating rate may increase the residence time of intermediates at temperatures conducive to further reactions, potentially increasing the yield of byproducts, including this compound.[2]

-

Catalysts: While the reaction can proceed without a catalyst, with formic acid itself acting as a reactant and a catalyst, various acid catalysts could potentially be employed to influence the reaction rates and selectivity.[3]

-

Microwave Irradiation: Microwave-assisted synthesis has been explored for the conversion of glycerol to allyl alcohol and can significantly reduce reaction times.[4] This method could be adapted to favor this compound production.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources, primarily focused on the synthesis of allyl alcohol, but with relevant information for the formation of this compound.

Table 1: Effect of Reaction Temperature on Product Formation

| Temperature (°C) | Primary Product | This compound Formation | Reference |

| 220-240 | Allyl Alcohol | Minimized | [1] |

| > 240 | Allyl Alcohol | Increased | [1] |

| > 260 | Allyl Alcohol | Significant | |

| ~60 (Esterification) | This compound | Favorable (from Allyl Alcohol) | [4] |

Table 2: Reactant Ratios and Conditions for Allyl Compound Synthesis

| Glycerol:Formic Acid (equiv.) | Temperature (°C) | Heating Rate (°C/min) | Key Outcome | Reference |

| 1 : 0.4-1.2 | 220-240 | > 2.0 | Maximizes Allyl Alcohol | [1] |

| 1 : 0.8-2.0 | 220-260 | 2.0-7.0 | Allyl Alcohol Production | [2] |

| 1 : 1.57 (molar ratio) | 260 | N/A (Microwave) | ~56% Allyl Alcohol Yield | |

| 1 : ~2.4 (initial molar ratio) | 195-260 | Rapid | 45-47% Yield of crude Allyl Alcohol | [5] |

Experimental Protocols

The following protocols are derived from established procedures for allyl alcohol synthesis, with modifications to favor the production of this compound.

Synthesis of this compound

This procedure is adapted from the Organic Syntheses protocol for allyl alcohol, with adjustments to temperature to increase the yield of this compound.

Materials:

-

Glycerol (2 kg, 21.7 moles)

-

Formic acid (85-90%, 700 g, ~12.9 moles initially)

-

5-L round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Thermometer

Procedure:

-

Combine 2 kg of glycerol and 700 g of 85% formic acid in the 5-L round-bottom flask.[5]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is immersed in the liquid reaction mixture.

-

Heat the mixture rapidly. A rapid heating rate is crucial for good yields.[5]

-

Collect the initial distillate, which primarily contains water and some formic acid, up to a reaction temperature of approximately 195°C.

-

Continue heating and collect the fraction that distills between 195°C and a higher temperature, for example, up to 260°C, where this compound formation is more significant. The boiling point of this compound is approximately 83°C, so it will co-distill with water, formic acid, and allyl alcohol.

-

Allow the reaction flask to cool to below 125°C.

-

Add another 500 g of formic acid to the reaction flask and repeat the distillation, again collecting the higher-boiling fraction.[5]

-

A third addition of 500 g of formic acid and subsequent distillation can be performed to maximize the conversion of glycerol.[5]

-